

Technical Guide: Structure-Activity Relationship of N-(4-pyridyl)benzamide Analogs

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Compound of Interest

Compound Name: *N*-(pyridin-4-yl)-4-(1*H*-pyrrol-1-yl)benzamide

Cat. No.: B10978913

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Target Class: Rho-associated Coiled-coil Kinase (ROCK) Inhibitors Primary Application: Cardiovascular Disease, Glaucoma, and Neuroregeneration Version: 1.0

Executive Summary

The N-(4-pyridyl)benzamide scaffold represents a privileged pharmacophore in the design of Type I ATP-competitive kinase inhibitors, most notably for Rho-associated protein kinase (ROCK1/ROCK2). This chemical architecture mimics the adenine ring of ATP, allowing the pyridine nitrogen to anchor into the kinase hinge region.

This guide analyzes the critical Structure-Activity Relationship (SAR) drivers that transform this simple scaffold into nanomolar-potency inhibitors (e.g., Y-27632 derivatives). It details the causality between specific structural modifications and their biological readouts (IC₅₀/K_i), supported by validated synthetic protocols and binding mode visualizations.^[1]

Chemical Architecture & Binding Mode

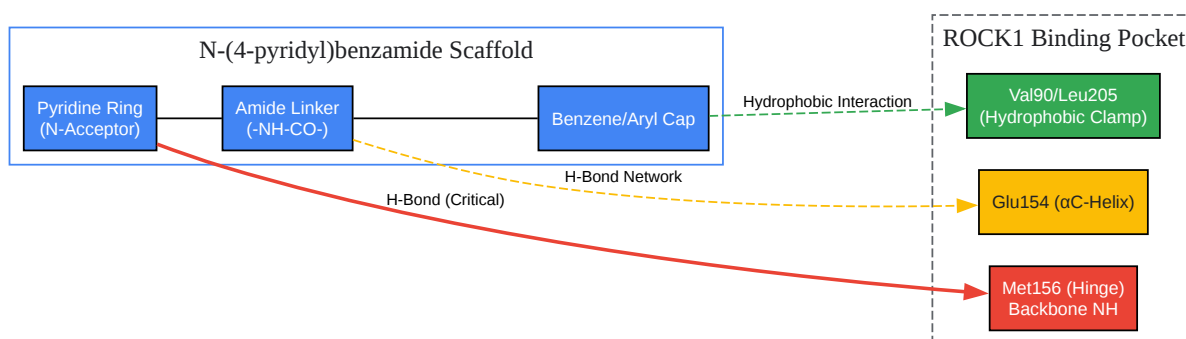
To rationally design analogs, one must understand the "lock and key" mechanism within the ROCK1 ATP-binding pocket. The scaffold functions through three distinct pharmacophoric

regions:

- The Hinge Binder (Pyridine): The 4-pyridyl nitrogen accepts a hydrogen bond from the backbone amide of Met156 (in ROCK1). This interaction is non-negotiable for potency.
- The Linker (Amide): The amide moiety acts as a rigid spacer and hydrogen bond donor/acceptor, often interacting with Asp216 (DFG motif) or Glu154 (α C-helix).
- The Hydrophobic Cap (Benzene/Aryl): This region occupies the hydrophobic pocket (sandwiched between Val90 and Leu205), determining selectivity and metabolic stability.

Visualization: Pharmacophore & Binding Topology

The following diagram illustrates the critical interactions between the inhibitor and the ROCK1 kinase domain.[2]



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Caption: Schematic representation of the N-(4-pyridyl)benzamide binding mode within the ROCK1 ATP pocket, highlighting critical residue interactions.

Structure-Activity Relationship (SAR) Analysis Region A: The Pyridine Ring (Hinge Interaction)

The position of the nitrogen atom is the primary determinant of affinity.

- 4-Pyridyl (Optimal): Perfectly positioned to accept a hydrogen bond from Met156.
- 3-Pyridyl / 2-Pyridyl: drastically reduces potency (10-100x loss) due to steric clash or inability to reach the hinge backbone.
- Modifications: Introduction of small groups (e.g., 2-amino) on the pyridine can create additional H-bonds but often at the cost of permeability.

Region B: The Amide Linker

The geometry of the amide bond maintains the planarity required to fit the narrow ATP cleft.

- N-Methylation: Methylating the amide nitrogen usually abolishes activity. The amide -NH- is often a hydrogen bond donor; replacing H with CH₃ removes this interaction and introduces steric clash.
- Isosteres: Replacing the amide with a sulfonamide or urea often retains activity but alters physicochemical properties (solubility/logP).

Region C: The Benzene/Aryl Cap

This is the "tunable" region for drug developers.

- Para-Substitution: Substituents at the 4-position of the benzamide (e.g., 4-F, 4-Cl) extend into the hydrophobic pocket. Large, lipophilic groups here generally increase potency by displacing water and increasing van der Waals contacts.
- Benzylic Extensions: Extending the chain (e.g., N-benzyl analogs) allows the inhibitor to reach the solvent-exposed region, improving solubility without sacrificing binding.

Comparative Data: SAR Table

The following data synthesizes trends observed in ROCK1 inhibition assays (Standard Y-27632 Ki ~140 nM).

Compound ID	Structure (R-Group on Benzamide)	Pyridine Pos. [3][4][5]	ROCK1 IC50 (nM)	SAR Insight
Ref-1	Unsubstituted (H)	4-pyridyl	~250	Baseline scaffold activity.
Ref-2	4-Fluoro	4-pyridyl	~180	Halogen improves hydrophobic fit.
Ref-3	4-Nitro	4-pyridyl	>1000	Electron-withdrawing group disrupts electronics.
Ref-4	Unsubstituted	3-pyridyl	>5000	Loss of hinge H-bond alignment (Met156).
Ref-5	4-(1H-pyrazol-4-yl)	4-pyridyl	~25	Extension captures additional interactions.
Y-27632	(Cyclohexane core)	4-pyridyl	140	Reference standard (trans-isomer).

Experimental Protocols

Synthesis of N-(4-pyridyl)benzamide Analogs

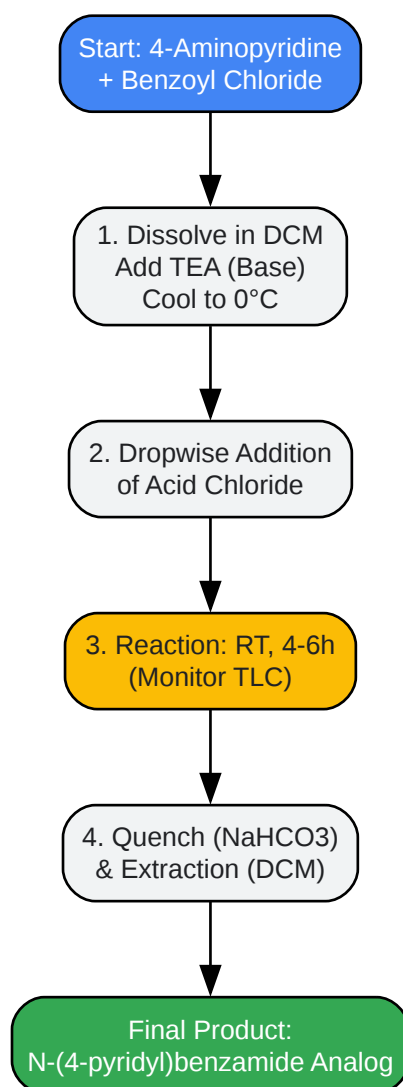
Methodology: The most robust route utilizes acid chloride coupling for high yield and purity. For sensitive substrates, HATU coupling is preferred.

Protocol (Acid Chloride Method):

- Reagents: 4-Aminopyridine (1.0 eq), Substituted Benzoyl Chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).

- Procedure:
 - Dissolve 4-aminopyridine in anhydrous DCM under Nitrogen atmosphere.
 - Add TEA and cool to 0°C.
 - Dropwise add Benzoyl Chloride dissolved in DCM.
 - Warm to Room Temperature (RT) and stir for 4-6 hours (Monitor by TLC: 5% MeOH in DCM).
 - Quench: Add saturated NaHCO₃ solution.
 - Workup: Extract with DCM (3x), wash with brine, dry over Na₂SO₄.
 - Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

Visualization: Synthesis Workflow



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Caption: Step-by-step chemical synthesis workflow for the generation of benzamide analogs.

Biological Assay: ROCK1 Kinase Inhibition

Principle: A FRET-based or radiometric assay measuring the transfer of phosphate from ATP to a peptide substrate (e.g., S6 peptide).

Self-Validating Protocol:

- Enzyme: Recombinant human ROCK1 (residues 1-535).
- Substrate: Long S6 peptide (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSAN).

- Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- Control: Include Y-27632 (10 μM) as a positive control for inhibition (100% inhibition baseline) and DMSO only as negative control (0% inhibition).
- Execution: Incubate compound + Enzyme for 15 mins. Add ATP/Substrate. Read signal after 60 mins.
- Validation: Z-factor must be > 0.5 for the assay to be considered valid.

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